molecular formula C37H28N4 B13435771 (5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole

(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole

Cat. No.: B13435771
M. Wt: 528.6 g/mol
InChI Key: XWMYEMUMASBWLX-XHWQRKNPSA-N
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Description

The compound (5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole is a complex organic molecule featuring multiple pyrrole rings and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the Knorr pyrrole synthesis . This method involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group, such as an ester, in the presence of zinc and acetic acid as catalysts. The reaction proceeds at room temperature and requires careful control of reaction conditions to ensure the formation of the desired pyrrole rings .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Knorr pyrrole synthesis. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent production quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrrole rings can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the pyrrole rings to pyrrolidines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidines.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological processes involving pyrrole-containing compounds.

    Industry: It can be used in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole rings and phenyl groups can interact with various biological molecules, influencing their function. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multiple pyrrole rings and phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C37H28N4

Molecular Weight

528.6 g/mol

IUPAC Name

(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole

InChI

InChI=1S/C37H28N4/c1-4-12-26(13-5-1)35(29-18-10-24-38-29)31-20-22-33(40-31)37(28-16-8-3-9-17-28)34-23-21-32(41-34)36(30-19-11-25-39-30)27-14-6-2-7-15-27/h1-25,38-40H/b35-31-,36-32-,37-33-

InChI Key

XWMYEMUMASBWLX-XHWQRKNPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C=C/C(=C(\C3=CC=CC=C3)/C4=CC=CN4)/N2)/C5=N/C(=C(/C6=CC=CC=C6)\C7=CC=CN7)/C=C5

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CN4)N2)C5=NC(=C(C6=CC=CC=C6)C7=CC=CN7)C=C5

Origin of Product

United States

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